Ammonium persulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

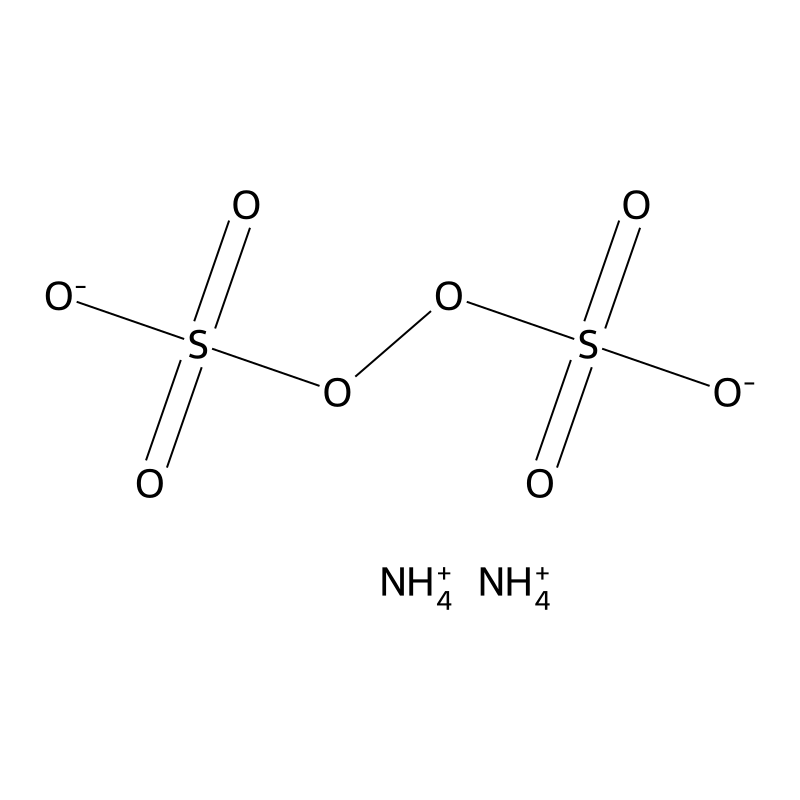

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water

Solubility in water, g/100ml at 20 °C: 58.2

Synonyms

Canonical SMILES

Isomeric SMILES

Polyacrylamide Gel Electrophoresis (PAGE):

- Ammonium persulfate plays a crucial role in PAGE, a widely used technique to separate biomolecules like proteins and DNA based on their size and charge .

- It acts as a free radical initiator, triggering the polymerization of acrylamide and bisacrylamide, forming the gel matrix for separation .

Polymerization:

- Beyond PAGE, ammonium persulfate finds use in various free radical polymerization reactions to initiate the formation of different polymers .

- This includes the synthesis of conductive polymers, hydrogels, and other functional materials with tailored properties .

Etching and Surface Modification:

- The oxidizing power of ammonium persulfate makes it a valuable tool for etching and modifying surfaces in materials science and microfabrication .

- It can selectively remove specific materials or create desired surface patterns on metals, semiconductors, and other materials .

Analytical Chemistry:

- In analytical chemistry, ammonium persulfate is used in various detection methods, including spectrophotometry and chemiluminescence .

- It can act as an oxidizing agent in specific reactions, generating signals for the detection of analytes .

Environmental Research:

- Research related to environmental remediation utilizes ammonium persulfate for its ability to degrade certain organic contaminants in soil and water .

- The persulfate ion generated from ammonium persulfate acts as an oxidizing agent, breaking down pollutants like chlorinated solvents and pharmaceuticals .

Ammonium persulfate, with the chemical formula , is an inorganic compound that appears as a white, crystalline solid. It is highly soluble in water and acts as a strong oxidizing agent. This compound is also known by other names such as ammonium peroxydisulfate and diammonium persulfate. Its primary uses include applications in polymer chemistry, where it serves as a catalyst, and in various cleaning and bleaching processes due to its oxidative properties .

- In polymerization reactions, APS acts as a free radical initiator. Upon activation by a catalyst like TEMED (N,N,N',N'-tetramethylethylenediamine), APS decomposes to generate sulfate radicals. These radicals then attack the double bonds of acrylamide monomers, initiating the formation of polymer chains that ultimately form the polyacrylamide gel matrix [].

- Acute Toxicity: While not classified as acutely toxic, ingestion or inhalation of APS dust can irritate the respiratory tract and eyes [].

- Oxidizing Agent: APS is a strong oxidizing agent and can ignite combustible materials. It should never be stored near organic materials or reducing agents [].

- Skin and Eye Irritation: Contact with APS can cause skin and eye irritation. Proper personal protective equipment (PPE) like gloves, safety goggles, and respirators should be worn when handling APS [].

This radical formation is crucial for initiating polymerization processes, particularly in the production of polymers like polystyrene and polyacrylamide. In addition, ammonium persulfate can decompose upon heating, producing oxygen gas and other by-products:

This decomposition can lead to the release of toxic gases such as sulfur oxides and nitrogen oxides under certain conditions .

Ammonium persulfate has been noted for its biological activity, particularly concerning its potential health hazards. Exposure to airborne dust containing this compound can irritate the respiratory system, skin, and eyes. It has been associated with asthmatic effects, especially among individuals working in hairdressing or related industries due to its use in hair bleaching products . The mechanism behind these effects may involve the oxidation of amino acids such as cysteine and methionine, which are critical for protein function.

The primary method for synthesizing ammonium persulfate involves the electrolysis of a concentrated solution of ammonium sulfate or ammonium bisulfate in sulfuric acid. This process was first described by chemist Hugh Marshall. During electrolysis, sulfate ions are oxidized at the anode to form peroxydisulfate ions:

- Electrolysis Process:

- Anode Reaction:

- Cathode Reaction:

The resulting ammonium persulfate is then crystallized from the solution through filtration and drying processes .

Ammonium persulfate finds a wide range of applications across various industries:

- Polymer Chemistry: It is primarily used as a radical initiator for polymerization reactions, including the production of polyacrylamide gels for electrophoresis.

- Bleaching Agent: Utilized in hair bleaching products and for whitening textiles.

- Etching Agent: Employed in the etching of copper on printed circuit boards.

- Oxidizing Agent: Used in organic synthesis reactions such as the Minisci reaction and Elbs persulfate oxidation .

- Food Industry: Occasionally used as a dough conditioner or modifier in baking processes.

Ammonium persulfate exhibits specific interactions with various substances that can lead to hazardous situations:

- Reactivity with Reducing Agents: It reacts violently with metals like iron and aluminum, leading to potential explosive hazards.

- Compatibility Issues: Ammonium persulfate should not be mixed with organic materials or strong acids/bases due to its strong oxidizing properties, which can result in fires or explosions .

Ammonium persulfate is part of a broader family of persulfates that includes sodium persulfate and potassium persulfate. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Solubility in Water | Oxidizing Strength | Common Uses |

|---|---|---|---|---|

| Ammonium Persulfate | Highly soluble | Strong | Polymerization catalyst, bleaching agent | |

| Sodium Persulfate | Highly soluble | Strong | Cleaning agent, water treatment | |

| Potassium Persulfate | Highly soluble | Strong | Similar applications as sodium persulfate |

Uniqueness of Ammonium Persulfate

Ammonium persulfate stands out due to its specific applications in biological systems (e.g., hair bleaching) and its effectiveness as a polymerization initiator compared to its sodium and potassium counterparts. Its ability to generate radicals efficiently makes it particularly valuable in laboratory settings for biochemical assays .

Electrochemical Synthesis and Optimization Strategies

The electrochemical synthesis of ammonium persulfate represents the primary industrial method for producing this important oxidizing agent [1] [2]. The process involves the electrolysis of ammonium sulfate solutions in acidic conditions, where ammonium sulfate serves as the anode-side feedstock to generate ammonium persulfate through oxidative coupling reactions [3].

Electrochemical Cell Design and Configuration

Modern industrial electrochemical synthesis employs specialized cell configurations designed to maximize current efficiency and minimize energy consumption [4]. The ion-exchange membrane electrolytic cell represents a significant advancement in ammonium persulfate production technology [4]. These cells utilize a perfluorosulfonic cation exchange membrane to separate the anode and cathode chambers, preventing electrolyte mixing and improving electrolysis efficiency [5].

The optimal cell configuration incorporates platinum strip electrodes spot-welded onto titanium substrates as anodes, while iridium ruthenium oxide layers coated on titanium substrates serve as cathodes [4]. This electrode arrangement provides superior electrochemical performance compared to traditional configurations [6]. The zero-pole distance design further enhances efficiency by minimizing the electrical resistance between electrodes [4].

Optimization Parameters for Enhanced Performance

Temperature control emerges as a critical factor in electrochemical synthesis optimization [7]. Research indicates that maintaining anolyte temperatures at 30 degrees Celsius provides optimal conditions for ammonium persulfate formation [7]. Higher temperatures can lead to thermal decomposition of the product, while lower temperatures result in reduced reaction kinetics [8].

Current density optimization plays a crucial role in achieving high current efficiency values [7] [5]. Studies demonstrate that current densities of 8000 amperes per square meter provide the optimal balance between production rate and energy consumption [7]. The relationship between current density and current efficiency follows a complex pattern, with excessive current densities leading to competing side reactions that reduce overall efficiency [5].

| Parameter | Optimal Range | Current Efficiency Achieved |

|---|---|---|

| Current Density | 8000 A/m² | 89.65% |

| Temperature | 30°C | 95.12% |

| Ammonium Sulfate Concentration | 37 wt% | 89.65% |

| Sulfuric Acid Concentration | 15 wt% | 89.65% |

Polarizer Additives and Their Effects

Polarizer additives significantly enhance the electrochemical synthesis process by improving current efficiency and product selectivity [9] [10]. Guanidine and guanidine salts represent the most effective polarizers for ammonium persulfate synthesis [1] [3]. These compounds facilitate the formation of persulfate ions while suppressing competing electrochemical reactions [10].

The optimal concentration of guanidine sulfamate as a polarizer ranges from 0.05 to 0.06 weight percent in the anolyte solution [1] [3]. Alternative polarizers include thiocyanate compounds, with ammonium thiocyanate concentrations of 0.06 weight percent demonstrating comparable effectiveness [7] [10]. Glycine has emerged as an environmentally favorable polarizer option, used in concentrations ranging from 0.004 to 0.5 weight percent [10].

Electrolytic Performance Metrics

Current efficiency represents the primary metric for evaluating electrochemical synthesis performance [5]. Advanced membrane-based systems achieve current efficiencies exceeding 95 percent under optimized conditions [5]. Energy consumption values range from 1110 to 1244 kilowatt-hours per ton of ammonium persulfate produced, depending on the specific cell configuration and operating parameters [5].

The perfluorosulfonic cation exchange membrane demonstrates superior performance compared to traditional aluminum oxide ceramic membranes [5]. Comparative studies show that membrane-based systems maintain current efficiencies above 85 percent even after multiple electrolysis cycles, while ceramic membrane systems exhibit declining performance with repeated use [5].

Alternative Preparation Routes and Scalability Challenges

Chemical Synthesis Methods

Alternative chemical synthesis routes for ammonium persulfate production involve the direct reaction of ammonium sulfate with various oxidizing agents [11]. The potassium hydroxide method represents one such alternative, where controlled reaction conditions enable the production of high-purity persulfate compounds [11]. This method offers advantages in terms of chemical stability and particle morphology control compared to traditional electrochemical approaches [11].

The potassium sulfate method presents certain scalability challenges, particularly in achieving consistent high-purity production [11]. Chemical stability concerns arise from the difficulty in controlling reaction parameters such as temperature, time, and reactant ratios [11]. These challenges become more pronounced during scale-up operations, where maintaining uniform reaction conditions across larger reaction volumes proves technically demanding [11].

Process Integration and Byproduct Utilization

Industrial-scale ammonium persulfate synthesis increasingly focuses on utilizing ammonium sulfate byproducts from other chemical processes [1] [3]. Caprolactam, laurolactam, acrylonitrile, and methyl methacrylate production processes generate substantial quantities of ammonium sulfate as byproducts [3]. The integration of these waste streams into ammonium persulfate synthesis provides both economic and environmental advantages [3].

The recycling approach involves incorporating mother liquor from crystallization processes back into the electrochemical synthesis cycle [3]. This closed-loop system maintains ammonium sulfate concentrations while reducing waste generation and raw material consumption [3]. The process achieves current efficiencies of 85 to 86 percent across multiple recycling cycles [3].

Scalability Considerations and Industrial Implementation

Large-scale ammonium persulfate production faces several technical challenges related to heat management and mass transfer limitations [12]. Industrial electrochemical cells must accommodate high current loads while maintaining uniform temperature distribution throughout the electrolyte volume [13]. The design of cooling systems becomes critical for preventing thermal decomposition of the product during continuous operation [13].

Mass transfer limitations in large-scale cells can reduce overall current efficiency due to concentration gradients and uneven current distribution [12]. The implementation of flow distributors and optimized electrolyte circulation systems addresses these challenges by ensuring uniform reactant distribution [13]. Advanced cell geometries incorporating multiple electrode pairs provide improved current distribution and enhanced overall performance [13].

Purification Techniques and Quality Control Protocols

Crystallization Methods and Optimization

The purification of ammonium persulfate relies primarily on controlled crystallization techniques that ensure high product purity and desired particle characteristics [14]. The optimal crystallization process involves creating a mixed feed liquid containing ammonium persulfate and ammonium sulfate in a mass concentration ratio of 1:2 to 1:3 [14]. This composition provides the necessary supersaturation conditions for controlled crystal growth [14].

Temperature control during crystallization proves critical for achieving desired particle size and morphology [14]. The process begins at temperatures between 20 and 25 degrees Celsius, followed by controlled cooling to negative 2 to positive 6 degrees Celsius at rates of 5 to 15 degrees Celsius per hour [14]. This temperature profile ensures that crystal growth rates exceed nucleation rates, resulting in larger, more uniform crystals [14].

| Crystallization Parameter | Optimal Range | Resulting Particle Size |

|---|---|---|

| Initial Temperature | 20-25°C | >500 μm |

| Final Temperature | -2 to 6°C | >500 μm |

| Cooling Rate | 5-15°C/hr | >500 μm |

| Stirring Speed | 30-40 rpm | >500 μm |

| Ammonium Persulfate Concentration | 180-220 g/L | >500 μm |

Separation and Drying Procedures

Solid-liquid separation following crystallization employs centrifugal techniques operating at rotation speeds of 4500 to 5500 revolutions per minute [14]. The optimal centrifugation conditions involve 5000 revolutions per minute for 15 minutes, providing complete separation of crystals from mother liquor [14]. This separation efficiency ensures minimal product loss while maintaining crystal integrity [14].

Subsequent drying operations require precise temperature control to prevent thermal decomposition [14]. Drying temperatures of 75 to 85 degrees Celsius for 25 to 35 minutes provide optimal moisture removal without compromising product stability [14]. The preferred drying conditions involve 80 degrees Celsius for 30 minutes, achieving moisture contents below 0.03 weight percent [8] [15].

Analytical Methods and Quality Assessment

Quality control protocols for ammonium persulfate incorporate multiple analytical techniques to ensure product specifications [16] [17]. Spectrophotometric determination methods provide rapid assessment of persulfate concentration in solution [16]. The method utilizes the reaction between persulfate and iodide in sodium bicarbonate solution, producing a measurable absorbance at 352 nanometers [16].

Titration methods offer high accuracy for persulfate quantification, particularly the modified iodometric titration approach [16] [17]. This technique involves the oxidation of ferrous iron by persulfate, followed by back-titration with potassium permanganate or ceric sulfate [17]. The method provides precise determination of persulfate content with minimal interference from matrix components [17].

Chemical purity assessment includes determination of active oxygen content, typically measuring approximately 7.0 weight percent for technical-grade material [8] [15]. Acid content analysis, calculated as sulfuric acid, should remain below 0.05 weight percent to ensure product stability [8] [15]. Iron content specification requires levels below 1 milligram per kilogram to prevent catalytic decomposition [8] [15].

Ammonium persulfate serves as a highly effective radical initiator through multiple distinct mechanisms, each characterized by specific activation pathways and thermodynamic parameters. The thermal decomposition mechanism represents the most fundamental initiation pathway, where ammonium persulfate undergoes homolytic cleavage at elevated temperatures to generate sulfate radicals [1] [2]. This process typically requires temperatures between 50-80°C and exhibits activation energies ranging from 134-139 kilojoules per mole [3] [4]. The decomposition reaction follows first-order kinetics according to the Arrhenius equation:

$$ S2O8^{2-} \rightarrow 2SO_4^{\bullet-} $$

The monomer-enhanced decomposition mechanism demonstrates significantly lower activation energy barriers, ranging from 81-85 kilojoules per mole, making it particularly advantageous for polymerization processes operating at moderate temperatures [5] [6]. This mechanism involves the formation of charge-transfer complexes between ammonium persulfate and vinyl monomers, effectively creating a secondary initiation pathway. Research has established that the monomer-to-initiator concentration ratio critically influences which mechanism predominates, with ratios around 4.5 representing the transition point between thermal decomposition and monomer-enhanced pathways [5].

Redox initiation systems utilizing tetramethylethylenediamine as a co-initiator exhibit the highest efficiency among persulfate-based initiation mechanisms [7] [8]. These systems operate effectively at temperatures as low as 0°C with activation energies reduced to 49-52 kilojoules per mole [9]. The mechanism involves electron transfer from the tertiary amine to the persulfate dianion, generating both sulfate radicals and nitrogen-centered radicals capable of initiating polymerization [8] [10].

Photo-activation mechanisms provide precise control over radical generation through ultraviolet irradiation, producing both sulfate and hydroxyl radicals with activation energies between 15-25 kilojoules per mole [11]. This approach enables polymerization under ambient conditions while maintaining high initiation efficiency.

Acrylamide gel polymerization dynamics

The polymerization dynamics of acrylamide using ammonium persulfate as an initiator exhibit complex dependencies on multiple experimental parameters that collectively determine gel formation kinetics and final polymer properties. Standard polymerization conditions typically employ 0.05% weight per volume ammonium persulfate concentration combined with 0.05% volume per volume tetramethylethylenediamine concentration [12] [13]. These concentrations provide optimal gelation times of 15-30 minutes while ensuring complete monomer conversion exceeding 95% [14].

The pH dependence of acrylamide gel polymerization represents a critical control parameter, with optimal efficiency occurring between pH 8.0-8.8 [10]. Below pH 7.0, initiation efficiency decreases dramatically due to protonation of tetramethylethylenediamine, effectively reducing its catalytic activity [10]. Research demonstrates that incorporation efficiencies drop from 95% at pH 8.0 to less than 60% at pH 6.0 when using standard ammonium persulfate-tetramethylethylenediamine systems [10].

High concentration gel formulations (greater than 15% total acrylamide) require modified catalyst ratios to prevent bubble formation and ensure uniform polymerization [14]. These systems utilize reduced tetramethylethylenediamine concentrations (0.025% volume per volume) while maintaining standard ammonium persulfate levels, resulting in accelerated gelation times of 5-15 minutes [14].

Oxygen sensitivity represents a fundamental challenge in acrylamide polymerization, as molecular oxygen acts as a radical scavenger, significantly inhibiting polymerization rates [12] [15]. Standard protocols require vacuum degassing for 15 minutes at pressures below 125 torr to achieve reproducible gel formation [12]. The polymerization reaction generates approximately 225 calories per gram of acrylamide polymerized, creating measurable temperature increases that can be monitored to assess reaction progress [15].

Crosslinking density depends directly on the bis-acrylamide to acrylamide ratio and initiator concentration, with higher ammonium persulfate concentrations producing more crosslinks but shorter average chain lengths [12]. The molecular weight distribution follows predictable patterns based on classical free radical polymerization kinetics, with number-average molecular weights typically exceeding 106 daltons under standard conditions [12].

Industrial polymer synthesis applications

Ammonium persulfate enables the synthesis of commercially significant polymers through diverse polymerization techniques tailored to specific industrial requirements. Styrene-butadiene rubber production represents one of the largest applications, utilizing emulsion polymerization processes operating at temperatures between 40-70°C [16] [17]. The synthesis employs potassium persulfate concentrations ranging from 0.01-0.05 molar combined with ferrous salt redox systems to achieve controlled molecular weight distributions essential for tire manufacturing applications [16] [18].

Polytetrafluoroethylene synthesis requires specialized conditions due to the unique properties of tetrafluoroethylene monomer, utilizing suspension or emulsion polymerization at temperatures between 80-105°C [19] [20]. The process employs ammonium persulfate concentrations of approximately 1.14×10⁻³ molar combined with perfluorinated surfactants to maintain stable dispersions throughout polymerization [19]. Recent innovations have eliminated perfluorooctanoic acid surfactants in favor of perfluoropolyether ammonium carboxylates to address environmental concerns while maintaining production efficiency [19].

Polyacrylamide industrial production encompasses both solution and inverse emulsion polymerization techniques, operating at temperatures between 40-60°C with ammonium persulfate concentrations ranging from 0.002-0.01 molar [21] [22]. Inverse emulsion polymerization proves particularly advantageous for producing high molecular weight polymers exceeding 10⁶ daltons, essential for applications in water treatment and enhanced oil recovery [21]. The process achieves conversion efficiencies greater than 98% while maintaining narrow molecular weight distributions [22].

Polyacrylonitrile synthesis utilizes solution polymerization conditions with ammonium persulfate concentrations between 0.005-0.02 molar at temperatures ranging from 50-70°C [23] [24]. The activation energy for this process measures approximately 12.1 kilojoules per mole, indicating favorable kinetics that enable high molecular weight polymer production [24]. Industrial processes frequently incorporate chain transfer agents to control molecular weight and prevent excessive crosslinking [23].

Quaternary ammonium persulfate initiators have emerged as specialized alternatives for high-temperature polymerization applications, offering advantages including absence of gaseous byproducts and enhanced solubility in organic media [25] [26]. These initiators prove particularly valuable for frontal polymerization processes where traditional thermal initiators generate undesirable volatile compounds [25].

Redox systems and co-initiators

The effectiveness of ammonium persulfate in polymerization applications significantly enhances through combination with appropriate reducing agents, creating redox initiating systems that operate efficiently under mild conditions while providing precise control over polymerization kinetics. Ammonium persulfate-tetramethylethylenediamine systems represent the most widely utilized redox combination, operating optimally within pH ranges of 8.0-9.0 and temperatures from 0-40°C [8] [9]. The mechanism involves electron transfer from the tertiary amine nitrogen atoms to the persulfate dianion, simultaneously generating sulfate radicals and nitrogen-centered radicals [8]. This dual radical generation pathway achieves initiation rates approximately ten times faster than thermal decomposition alone [9].

Ammonium persulfate-ascorbic acid combinations provide effective initiation under acidic conditions (pH 2.0-7.0), addressing the limitation of tetramethylethylenediamine-based systems in low pH environments [27] [9]. The reducing action of ascorbic acid promotes persulfate decomposition at temperatures between 20-50°C, achieving conversion efficiencies exceeding 98% in acidic polyacrylamide gel formation [27]. This system proves particularly valuable for protein separation applications requiring acidic gel matrices [27].

Ammonium persulfate-sodium bisulfite redox pairs operate across broader pH ranges (3.0-8.0) and demonstrate moderate initiation rates suitable for industrial applications requiring extended working times [22] [28]. The mechanism involves sulfur dioxide radical formation that subsequently reacts with persulfate to generate sulfate radicals [22]. Statistical design experiments reveal that temperature effects dominate the reaction kinetics, followed by ammonium persulfate concentration, monomer concentration, and finally sodium bisulfite concentration [22].

Multi-component redox systems incorporating ammonium persulfate, ascorbic acid, and ferrous sulfate achieve very fast initiation rates under strongly acidic conditions (pH 2.0-5.0) [27]. These systems enable polymerization at temperatures between 25-45°C while maintaining excellent gel mechanical properties [27]. The recommended concentrations for optimal performance include 2.2-3.3 millimolar ammonium persulfate, 0.91-1.82 millimolar ascorbic acid, and 0.046-0.092 millimolar ferrous sulfate [27].

Novel redox initiating systems utilizing metal complexes with diphenyliodonium salts as reducing agents demonstrate exceptional performance under ambient conditions [29]. These systems achieve controllable gel times ranging from 150-800 seconds depending on component concentrations, while overcoming oxygen inhibition that typically plagues traditional radical polymerization processes [29]. The mechanism involves single electron transfer from the reducing agent to the metal complex, generating highly reactive radical species capable of efficient monomer activation [29].

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

COLOURLESS CRYSTALS OR WHITE POWDER.

Color/Form

Colorless, white monoclinic crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.982 g/cu cm

1.9 g/cm³

Odor

Melting Point

UNII

GHS Hazard Statements

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Oxidizer;Irritant;Health Hazard

Other CAS

Wikipedia

Ammonium_persulfate

Use Classification

Fire Hazards -> Reactive - 1st degree

Cosmetics -> Bleaching

Methods of Manufacturing

... Produced by electrolytic oxidation of the appropriate hydrogen sulfate salt.

Electrolysis of concentrated solution of ammonium sulfate. Recovered by crystallization.

General Manufacturing Information

All other chemical product and preparation manufacturing

Electrical equipment, appliance, and component manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

Peroxydisulfuric acid ([(HO)S(O)2]2O2), ammonium salt (1:2): ACTIVE